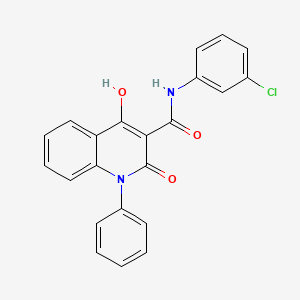

N-(3-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

描述

N-(3-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

属性

IUPAC Name |

N-(3-chlorophenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2O3/c23-14-7-6-8-15(13-14)24-21(27)19-20(26)17-11-4-5-12-18(17)25(22(19)28)16-9-2-1-3-10-16/h1-13,26H,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLGYKKGOBMPET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)C(=O)NC4=CC(=CC=C4)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3-chloroaniline with 4-hydroxyquinoline-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography.

化学反应分析

Types of Reactions

N-(3-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of a nitro group results in an amine.

科学研究应用

N-(3-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(3-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

相似化合物的比较

Similar Compounds

- N-(3-chlorophenethyl)-4-nitrobenzamide

- 2-chloro-N-(2-chlorophenyl)nicotinamide

- 2-chloro-N-(3-chlorophenyl)nicotinamide

Uniqueness

N-(3-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

生物活性

N-(3-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: CHClNO. The structure includes a chlorophenyl group, a hydroxy group, and a quinoline moiety, which are often associated with various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related quinoline derivatives. For instance, a compound structurally similar to this compound demonstrated significant antiproliferative activity against various cancer cell lines. The most active derivative achieved an IC value of 1.2 µM against MCF-7 breast cancer cells and 1.4 µM against Panc-1 pancreatic cancer cells, indicating strong efficacy in inhibiting cell growth .

The mechanism of action for these compounds typically involves the induction of apoptosis in cancer cells. Cell cycle analysis revealed that treatment with these compounds resulted in G2/M phase arrest. Furthermore, apoptosis was confirmed through assays measuring caspase activation (Caspase-3, -8, -9), as well as changes in BAX and Bcl-2 expression levels .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have also been explored. In one study, derivatives exhibited varying degrees of antibacterial activity against strains such as Bacillus cereus and Escherichia coli. For example, certain compounds showed minimum inhibitory concentrations (MIC) ranging from 0.23 to 0.70 mg/mL against B. cereus, demonstrating moderate efficacy .

Comparative Antimicrobial Efficacy Table

| Compound Name | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.23 | Bacillus cereus |

| Compound B | 0.47 | Escherichia coli |

| Compound C | 0.11 | Trichophyton viride |

Case Studies

- Case Study on Anticancer Activity :

- Case Study on Antimicrobial Effects :

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(3-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide with high purity?

- Methodological Answer : Synthesis typically involves condensation of 4-hydroxyquinolin-2-one derivatives with substituted anilines. For example, a general procedure (Method B) starts with quinolinone intermediates and aryl amines under reflux conditions in ethanol or acetonitrile . Optimization includes:

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.

- Yield Improvement : Adjust stoichiometry (1:1 molar ratio of quinolinone to aryl amine) and reaction time (12–24 hours).

- Purity Validation : Confirm via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) and NMR (e.g., δ 16.85 ppm for -OH in H NMR) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Spectroscopy :

- H/C NMR : Identify key signals (e.g., aromatic protons, carboxamide NH at δ ~12.27 ppm, hydroxyl groups at δ ~16.85 ppm) .

- HR-MS : Validate molecular weight (e.g., calcd. 375.1139 for CHOFN) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-III can visualize thermal ellipsoids and hydrogen bonding networks .

Q. What safety protocols are critical during handling and storage of this compound?

- Methodological Answer :

- Handling : Use fume hoods, PPE (gloves, lab coats), and avoid inhalation/contact. For spills, employ dry sand or alcohol-insoluble foam .

- Storage : Keep in airtight containers under dry, ventilated conditions (20–25°C), away from light and moisture .

- Emergency Response : For skin/eye exposure, rinse with water for ≥15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How does the substitution pattern (e.g., 3-chlorophenyl vs. 4-fluorophenyl) influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Comparative Synthesis : Prepare analogs (e.g., 4-fluorophenyl variant ) and assess bioactivity (e.g., IC values in enzyme assays).

- QSAR Modeling : Use computational tools (e.g., CoMFA, molecular docking) to correlate electronic (Cl vs. F electronegativity) and steric effects with activity. For example, chlorine’s bulkiness may enhance target binding vs. fluorine’s electron-withdrawing effects .

Q. What experimental strategies can resolve contradictions in biological activity data caused by polymorphism?

- Methodological Answer :

- Polymorph Screening : Use solvent recrystallization (e.g., ethanol/water mixtures) or thermal analysis (DSC/TGA) to isolate forms .

- Bioactivity Reassessment : Test each polymorph in standardized assays (e.g., analgesic models ). For example, a study on N-(3-pyridylmethyl) analogs found polymorph-dependent variations in analgesic efficacy .

Q. How can researchers design in vitro and in vivo models to evaluate this compound’s mechanism of action as a potential analgesic?

- Methodological Answer :

- In Vitro :

- Enzyme Inhibition Assays : Measure IC against COX-1/COX-2 or calcium ATPase (e.g., NF1442 analogs showed IC = 1.3 µM ).

- Receptor Binding : Radioligand displacement assays for opioid or adrenergic receptors.

- In Vivo :

- Rodent Models : Tail-flick test (thermal nociception) or acetic acid writhing (inflammatory pain). Dose ranges: 10–100 mg/kg (oral/IP), with ulcerogenicity monitoring .

Q. What analytical approaches are recommended to assess environmental toxicity and degradation pathways of this compound?

- Methodological Answer :

- Aquatic Toxicity : Follow OECD Guidelines 201/202 (algae/daphnia acute toxicity testing) .

- Degradation Studies :

- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; monitor via LC-MS for byproducts.

- Biodegradation : Use activated sludge models (OECD 301F) to assess microbial breakdown .

Data Contradiction Resolution

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer :

- Re-evaluate Parameters : Check force fields in docking simulations (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit).

- Experimental Validation : Repeat assays under controlled conditions (e.g., pH 7.4 buffer, 37°C). Cross-validate with orthogonal methods (e.g., SPR for binding kinetics if IC data conflict) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。